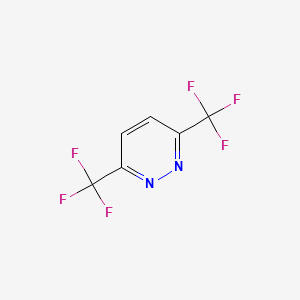

3,6-Bis(trifluoromethyl)-pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2/c7-5(8,9)3-1-2-4(14-13-3)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCROYEKGXMAJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563532 | |

| Record name | 3,6-Bis(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67096-93-9 | |

| Record name | 3,6-Bis(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Bis Trifluoromethyl Pyridazine and Its Analogues

Direct Synthesis of 3,6-Bis(trifluoromethyl)-pyridazine

Direct synthetic strategies are crucial for the efficient production of the target compound. These methods often involve the formation of the pyridazine (B1198779) ring from acyclic or other heterocyclic precursors.

A prominent method for synthesizing the this compound core involves the inverse electron demand Diels-Alder reaction. nih.gov In this approach, an electron-deficient 1,2,4,5-tetrazine (B1199680) (also known as s-tetrazine) reacts with an electron-rich dienophile. semanticscholar.orgrsc.org The resulting cycloadduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form a stable dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine. nih.gov 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) is an exceptionally reactive azadiene for this purpose due to the strong electron-withdrawing nature of the trifluoromethyl groups. semanticscholar.org

The reaction between 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine and various alkynes provides a direct route to substituted 3,6-bis(trifluoromethyl)-pyridazines. rsc.orgresearchgate.net The reaction with acetylene (B1199291) itself yields the parent compound, this compound. rsc.org

Substituted alkynes can also be employed to introduce different functional groups at the 4- and 5-positions of the pyridazine ring. For example:

Reaction with propyne (B1212725) yields 4-methyl-3,6-bis(trifluoromethyl)-pyridazine. rsc.org

Reaction with bis(trimethylstannyl)acetylene (B1580836) produces 4,5-bis(trimethylstannyl)-3,6-bis(trifluoromethyl)-pyridazine. This particular product is a useful intermediate, as the trimethylstannyl groups can be readily displaced. For instance, reaction with iodine or chlorine provides 4,5-diiodo- or 4,5-dichloro-3,6-bis(trifluoromethyl)-pyridazine, respectively. rsc.org

These reactions demonstrate a versatile method for accessing a range of 4,5-disubstituted 3,6-bis(trifluoromethyl)-pyridazines.

3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine readily undergoes [4+2] cycloaddition reactions with a variety of substituted olefins to produce dihydropyridazine analogues. rsc.org These reactions are typically highly efficient. The subsequent aromatization of the resulting dihydropyridazine ring to form the pyridazine is a key step. semanticscholar.org

The reaction of the tetrazine precursor with different olefins leads to a range of products, as detailed below:

| Olefin | Product |

| Styrene | 4-Phenyl-3,6-bis(trifluoromethyl)-1,4-dihydropyridazine rsc.org |

| Cyclohexene | 3,8-Bis(trifluoromethyl)-1,3a,4,5,6,7-hexahydrophthalazine rsc.org |

| 2,3-Dimethylbut-2-ene | 4,4,5,5-Tetramethyl-3,6-bis(trifluoromethyl)-4,5-dihydropyridazine rsc.org |

| Norbornadiene | 2,5-Bis(trifluoromethyl)-3,4-diazabicyclo[4.3.0]nona-1,4,8-triene and this compound rsc.org |

Interactive Data Table: Diels-Alder Cycloaddition Products of 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine with Various Olefins.

In the case of norbornadiene, the reaction yields the expected Diels-Alder adduct alongside this compound, which is formed from the reaction of the tetrazine with acetylene that is generated in a side reaction. rsc.org

An alternative to cycloaddition reactions is the construction of the pyridazine ring through the condensation of a linear carbon chain with a hydrazine (B178648) source.

A classical and fundamental method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound (such as a γ-diketone, γ-ketoacid, or their derivatives) with hydrazine (H₂NNH₂) or its derivatives. urfu.ruresearchgate.netorganic-chemistry.org The initial reaction forms a dihydropyridazine intermediate, which can then be oxidized to the corresponding aromatic pyridazine. organic-chemistry.org

The general mechanism involves the reaction of hydrazine with the two carbonyl groups of the 1,4-dicarbonyl substrate to form a cyclic intermediate, which then dehydrates to yield the final product. While this method is widely used for various pyridazine derivatives, its application for the direct synthesis of this compound would require the corresponding precursor, hexafluoro-2,5-hexanedione, which can be challenging to synthesize and handle.

Recent synthetic advancements have introduced 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) as a valuable building block for constructing trifluoromethyl-containing heterocycles. acs.orgrsc.org A notable method involves a zinc-promoted annulation reaction of 2,2,2-trifluorodiazoethane with 2H-azirines. This process involves a sequence of two [3+2] cycloaddition steps and a dinitrogen extrusion, ultimately providing a pathway to 3,5-ditrifluoromethyl pyridazines with good efficiency. acs.org This strategy highlights an innovative approach to synthesizing pyridazines with two trifluoromethyl groups, albeit with a different substitution pattern (3,5- instead of 3,6-).

Condensation and Cyclization Approaches to Pyridazine Rings

Cyclization from Morita-Baylis-Hillman Carbonates

The Morita-Baylis-Hillman (MBH) reaction is a potent carbon-carbon bond-forming reaction that yields densely functionalized molecules. The resulting MBH adducts, particularly the carbonates, are versatile intermediates for the synthesis of various heterocyclic compounds. One such application involves their cyclization with hydrazine to form pyridazine derivatives.

While a direct, high-yield synthesis of 3,6-bis(trifluoromethyl)pyridazine from a corresponding trifluoromethylated Morita-Baylis-Hillman carbonate has not been extensively detailed in the reviewed literature, the general principle of this synthetic route is established for other pyridazine systems. The reaction of MBH carbonates with hydrazine hydrate (B1144303) can lead to the formation of 1,4-dihydropyridazines, which can then be oxidized to the corresponding pyridazines. mdpi.com The introduction of trifluoromethyl groups can be achieved by using trifluoromethylated starting materials, such as 2,2,2-trifluorodiazoethane, in reactions with MBH carbonates to produce CF3-substituted pyridazine derivatives. rsc.org

A proposed pathway would involve the reaction of a suitable trifluoromethylated MBH carbonate with hydrazine, followed by an oxidation step to yield the aromatic pyridazine ring. The specific conditions and yields for the synthesis of 3,6-bis(trifluoromethyl)pyridazine via this method require further investigation.

Cascade Imination/Electrocyclization from Chlorovinyl Aldehydes and Oxamic Acid Thiohydrazides

A facile method for synthesizing functionalized 3-carbamide pyridazines involves a cascade imination/electrocyclization reaction between chlorovinyl aldehydes and oxamic acid thiohydrazides. This reaction proceeds under acidic catalysis, for instance, in the presence of p-toluenesulfonic acid. The proposed mechanism involves the imination of the aldehyde with the thiohydrazide to form a 2,3-diazahexatriene intermediate. This intermediate then undergoes a 6π-electrocyclization, followed by the elimination of hydrogen chloride and sulfur to yield the pyridazine product. researchgate.net

This methodology has been demonstrated for the synthesis of various pyridazine derivatives, including steroidal pyridazines. researchgate.net However, the application of this specific cascade reaction to produce 3,6-bis(trifluoromethyl)pyridazine has not been explicitly reported in the surveyed literature. The synthesis would necessitate appropriately trifluoromethylated chlorovinyl aldehyde and/or oxamic acid thiohydrazide precursors.

Ring Closure Reactions Utilizing Trifluoromethyl Vinamidinium Salts

Trifluoromethylated vinamidinium salts are valuable building blocks for the synthesis of various trifluoromethyl-containing heterocycles. These salts can react with bifunctional nitrogen nucleophiles, such as hydrazine derivatives, to form different azaheterocycles in good yields. For example, β-trifluoromethylated vinamidinium salts have been prepared and reacted with amidines and hydrazines to furnish trifluoromethylated pyrimidines and pyrazoles.

While the direct synthesis of 3,6-bis(trifluoromethyl)pyridazine using this method is not explicitly detailed, the reaction of a suitably substituted trifluoromethyl vinamidinium salt with hydrazine or its derivatives presents a plausible route. An efficient chlorotrimethylsilane-promoted synthetic protocol has been developed for the preparation of functionalized fused β-trifluoromethyl pyridines by the cyclization of electron-rich aminoheterocycles with a trifluoromethyl vinamidinium salt. researchgate.net This suggests the potential for adapting this methodology for pyridazine synthesis.

Synthesis of Substituted this compound Derivatives

The functionalization of the 3,6-bis(trifluoromethyl)pyridazine core is crucial for tuning its chemical and physical properties. This can be achieved through various reactions, including halogenation, organometallic functionalization, and palladium-catalyzed cross-coupling reactions.

Halogenation and Organometallic Functionalization (e.g., Di-iodo, Dichloro, Bistrimethylstannyl Derivatives)

The introduction of halogen atoms and organometallic groups onto the 3,6-bis(trifluoromethyl)pyridazine ring provides valuable handles for further synthetic transformations. A key precursor for these functionalizations is 4,5-bis(trimethylstannyl)-3,6-bis(trifluoromethyl)pyridazine, which can be synthesized from the reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine with bis(trimethylstannyl)acetylene. rsc.org

This stannylated derivative serves as a versatile intermediate for the synthesis of dihalogenated pyridazines. For instance, reaction of the tin compound with iodine or chlorine leads to the formation of 4,5-diiodo- and 4,5-dichloro-3,6-bis(trifluoromethyl)pyridazine, respectively. rsc.org

Table 1: Synthesis of Halogenated and Organometallic 3,6-Bis(trifluoromethyl)pyridazine Derivatives

| Precursor | Reagent | Product | Reference |

| 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | Bis(trimethylstannyl)acetylene | 4,5-Bis(trimethylstannyl)-3,6-bis(trifluoromethyl)pyridazine | rsc.org |

| 4,5-Bis(trimethylstannyl)-3,6-bis(trifluoromethyl)pyridazine | Iodine | 4,5-Diiodo-3,6-bis(trifluoromethyl)pyridazine | rsc.org |

| 4,5-Bis(trimethylstannyl)-3,6-bis(trifluoromethyl)pyridazine | Chlorine | 4,5-Dichloro-3,6-bis(trifluoromethyl)pyridazine | rsc.org |

Palladium-Catalyzed Amination Routes for Bis(trifluoromethyl)pyridine Ligands

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and have been widely applied in the synthesis of nitrogen-containing heterocycles. nih.gov While the direct synthesis of bis(trifluoromethyl)pyridazine ligands via this method from a dihalogenated 3,6-bis(trifluoromethyl)pyridazine is not extensively documented, the general methodology is well-established for other dihalopyridazines and related heteroaromatic systems.

The cross-coupling of dihalopyridazines with various amines in the presence of a palladium catalyst and a suitable ligand can afford mono- or di-aminated products, depending on the reaction conditions and the reactivity of the halogen atoms. researchgate.net For instance, the palladium-catalyzed amination of 3,6-dichloropyridazine (B152260) can be controlled to achieve selective mono- or disubstitution.

The application of these methods to 4,5-dihalo-3,6-bis(trifluoromethyl)pyridazines would be expected to yield the corresponding amino-substituted derivatives, which could serve as valuable ligands in coordination chemistry. The electron-withdrawing nature of the trifluoromethyl groups would likely influence the reactivity of the C-X bonds and the reaction conditions required for efficient amination.

Derivatization from Precursor Pyridazines (e.g., Amidation, Cross-Coupling)

The derivatization of the 3,6-bis(trifluoromethyl)pyridazine core can also be achieved through reactions such as amidation and various palladium-catalyzed cross-coupling reactions on pre-functionalized pyridazine precursors.

Amidation:

Amidation reactions are fundamental for the synthesis of a wide range of functional molecules. In the context of pyridazine chemistry, amidation can be performed on pyridazine carboxylic acids or their activated derivatives. For example, 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid can be converted to its corresponding acid chloride and subsequently reacted with various amines to yield a series of 3,6-disubstituted pyridazine-based amides. nih.gov This approach allows for the introduction of diverse functionalities onto the pyridazine ring. nih.gov

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are highly effective for the formation of carbon-carbon bonds and are applicable to pyridazine systems. The cross-coupling of 3,6-dihalopyridazines with organoboron, organotin, or terminal alkyne reagents can lead to the formation of a wide array of substituted pyridazines. researchgate.net

For instance, the Suzuki coupling of 3,6-dichloropyridazine with arylboronic acids has been used to synthesize 3,6-diarylpyridazines. The reactivity of the two chlorine atoms can often be differentiated, allowing for sequential cross-coupling reactions to introduce different substituents.

While specific examples of these cross-coupling reactions on 4,5-dihalo-3,6-bis(trifluoromethyl)pyridazines are not abundant in the literature, the principles established for other dihalopyridazines suggest that these methods would be applicable for the synthesis of a diverse library of 3,6-bis(trifluoromethyl)pyridazine derivatives. The strong electron-withdrawing effect of the two CF3 groups would likely enhance the reactivity of the C-X bonds towards oxidative addition in the catalytic cycle.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bis(triazolyl)pyridazine Scaffolds

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comacs.orgnih.gov This reaction's modularity and reliability make it an excellent tool for constructing complex molecular architectures, including those with multiple triazole units. The synthesis of bis(triazolyl)pyridazine scaffolds, while not extensively documented, can be envisioned through the reaction of a diazido-pyridazine with terminal alkynes.

A parallel strategy has been successfully employed for the synthesis of bis-triazolyl-pyridine derivatives. mdpi.com In this approach, a central pyridine (B92270) scaffold bearing two azidomethyl groups was reacted with various terminal alkynes using a Cu(II)/sodium ascorbate (B8700270) system to generate the Cu(I) catalyst in situ. This method afforded a library of bis-triazolyl-pyridines in high yields.

Similarly, the synthesis of pyrrolo-pyridazyl-triazolyl-pyridines has been achieved via a facile CuAAC reaction, demonstrating the applicability of this methodology to pyridazine-containing systems. researchgate.net Furthermore, the solvent has been shown to play a crucial role in determining the outcome of CuAAC reactions with diazido-heterocycles. For instance, the reaction of 2,4-diazidoquinoline with terminal alkynes in DMF yielded mono-triazolyl quinolines, whereas conducting the reaction in water with an added base led to the formation of bis-triazolyl quinolines. nih.gov This solvent-dependent selectivity could likely be exploited in the synthesis of bis(triazolyl)pyridazines.

Table 1: Representative Examples of CuAAC for the Synthesis of Bis-Triazole Scaffolds

| Diazide/Diyne | Alkyne/Azide | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 3,5-bis(azidomethyl)-2,6-dimethyl-4-phenylpyridine | Various terminal alkynes | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | Bis-triazolyl-pyridine derivatives | High | mdpi.com |

| 2,4-diazidoquinoline | Various terminal alkynes | Not specified | H₂O, Et₃N | Bis-triazolyl-quinolines | Good | nih.gov |

| N-propargylated bis(indolyl)arylmethanes | Sodium azide, benzyl (B1604629) bromides | CuI | PEG-400 | Bis(indolyl)methane-derivatized 1,2,3-bistriazoles | Good to Excellent | d-nb.info |

Synthesis of Trifluoromethyl-Pyrrolo-pyridazine Cycloadducts

The synthesis of trifluoromethyl-pyrrolo-pyridazine cycloadducts represents another important strategy for creating complex pyridazine-based molecules. These nonclassical bioisosteres have potential applications in medicinal chemistry and agriculture. The synthesis can be achieved through a cycloaddition reaction involving a pyridazine derivative and a dipolarophile containing a trifluoromethyl group. researchgate.net

While specific details on the synthesis of trifluoromethyl-pyrrolo-pyridazine cycloadducts from this compound were not found in the provided search results, the general principle of cycloaddition reactions involving pyridazine systems is well-established. For instance, pyridazinium ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles to furnish fused pyridazine systems. The incorporation of trifluoromethyl groups into either the pyridazine core or the dipolarophile would lead to the desired trifluoromethylated pyrrolo-pyridazine structures.

Regioselective Trifluoromethylation Strategies Relevant to Pyridazine Synthesis

Direct C-H trifluoromethylation is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. While methods specifically for pyridazine are less common, strategies developed for the analogous pyridine ring system offer valuable insights.

C-H Trifluoromethylation Approaches (e.g., 3-Position-Selective Nucleophilic Activation of Pyridine Rings)

The direct trifluoromethylation of pyridine often leads to a mixture of isomers due to the high reactivity of the trifluoromethyl radical. chemrxiv.org To overcome this challenge, regioselective methods have been developed. One notable strategy involves the nucleophilic activation of the pyridine ring. chemrxiv.orgacs.orgelsevierpure.com

This approach is based on the hydrosilylation of the pyridine ring to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation. chemrxiv.orgacs.org This method has been shown to be highly selective for the 3-position of the pyridine ring and is applicable to a range of substituted pyridines and quinolines. chemrxiv.orgacs.org While not yet demonstrated for pyridazine, this strategy holds promise for the regioselective trifluoromethylation of the pyridazine nucleus, which is also an electron-deficient heterocycle.

Another approach to achieve regioselective trifluoromethylation of pyridine is through the use of an N-methylpyridine quaternary ammonium (B1175870) activation strategy. nih.gov This method also proceeds with high regioselectivity and good functional group compatibility. nih.gov

Table 2: 3-Position-Selective C-H Trifluoromethylation of Pyridine Derivatives

| Substrate | Trifluoromethylating Agent | Catalyst/Activator | Product | Yield (%) | Reference |

| Quinoline | Togni's reagent | H₂SiMePh, B(C₆F₅)₃ | 3-(Trifluoromethyl)quinoline | 76 | acs.org |

| 6-Bromoquinoline | Togni's reagent | H₂SiMePh, B(C₆F₅)₃ | 6-Bromo-3-(trifluoromethyl)quinoline | 72 | acs.org |

| Quinoxyfen (B1680402) | Togni's reagent | H₂SiMePh, B(C₆F₅)₃ | 3-(Trifluoromethyl)quinoxyfen | 60 | acs.org |

Oxidative Trifluoromethoxylation of Heteroaromatics

The trifluoromethoxy group (OCF₃) is another important fluorinated substituent in medicinal chemistry. A novel electrochemical method for the direct C-H trifluoromethoxylation of (hetero)aromatics has been developed. mdpi.com This protocol utilizes a readily available trifluoromethylating reagent and oxygen under electrochemical conditions. The reaction is believed to proceed through the generation of a CF₃ radical, which is then converted to a CF₃O radical that adds to the heteroaromatic ring. While the specific application to pyridazine was not detailed in the provided results, the method's success with a variety of other heteroaromatics suggests its potential applicability.

Iridium-Catalyzed C–H Borylation for Trifluoromethylated Pyridines

Iridium-catalyzed C-H borylation is a powerful tool for the functionalization of heteroaromatic compounds. nih.govrsc.org This method allows for the introduction of a boronic ester group, which can then be further transformed into a variety of other functional groups through cross-coupling reactions. The borylation of trifluoromethyl-substituted pyridines has been demonstrated to proceed with high regioselectivity, which is governed by steric factors. nih.gov For example, the borylation of 2,3-bis(trifluoromethyl)pyridine (B161401) occurs selectively at the 5-position. nih.gov

This strategy provides an indirect route to the synthesis of functionalized trifluoromethylated pyridines. Although direct application to pyridazines is not reported in the search results, the principles of sterically controlled C-H activation by iridium catalysts are likely transferable to the pyridazine ring system, offering a potential pathway for the regioselective introduction of substituents onto a trifluoromethylated pyridazine core.

Table 3: Iridium-Catalyzed C-H Borylation of Trifluoromethyl-Substituted Pyridines

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| 2,3-bis(trifluoromethyl)pyridine | [Ir(cod)OMe]₂, dtbpy | 2,3-bis(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 82 | nih.gov |

| 2-chloro-4-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂, dtbpy | 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | 85 | nih.gov |

| 2,6-bis(trifluoromethyl)pyridine | [Ir(cod)OMe]₂, dtbpy | 2,6-bis(trifluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 92 | nih.gov |

Use of Specific Fluorinated Building Blocks in Pyridazine Synthesis

The use of pre-fluorinated building blocks is a common and effective strategy for the synthesis of trifluoromethyl-containing heterocycles. rsc.orgnih.gov This approach avoids the often harsh conditions required for direct fluorination or trifluoromethylation.

A particularly relevant class of building blocks for the synthesis of trifluoromethylated pyridazines are trifluoromethylated hydrazones. beilstein-journals.orgnih.gov For example, trifluoroacetaldehyde (B10831) hydrazones can undergo a chiral Brønsted acid-catalyzed asymmetric 6π electrocyclization to produce enantiomerically enriched 3-trifluoromethyl-1,4-dihydropyridazines. beilstein-journals.orgnih.gov These dihydropyridazines can then be oxidized to the corresponding pyridazines.

Another important building block is ethyl 4,4,4-trifluoro-3-oxobutanoate, which is a key component in the synthesis of the herbicide dithiopyr, a trifluoromethylated pyridine derivative. nih.gov The synthesis involves a cyclocondensation reaction of this building block with 3-methylbutanal. nih.gov Similar strategies could be adapted for the synthesis of trifluoromethylated pyridazines by using appropriate 1,2-dicarbonyl precursors or their equivalents in condensation reactions with hydrazine or its derivatives.

Table 4: Synthesis of Trifluoromethyl-Heterocycles from Fluorinated Building Blocks

| Building Block | Reaction Type | Product | Reference |

| Trifluoroacetaldehyde hydrazones | Asymmetric 6π electrocyclization | 3-Trifluoromethyl-1,4-dihydropyridazines | beilstein-journals.orgnih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Tetrahydro-2H-pyran derivative (intermediate for dithiopyr) | nih.gov |

| Trifluoromethylated N-propargylic hydrazones | Platinum- or silver-catalyzed cyclization | CF₃-pyrazoles and CF₃-1,6-dihydropyridazines | beilstein-journals.org |

Reaction Mechanisms and Mechanistic Investigations of 3,6 Bis Trifluoromethyl Pyridazine Transformations

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic compounds. For 3,6-bis(trifluoromethyl)-pyridazine, its electron-deficient nature, amplified by the two trifluoromethyl groups, makes it an excellent candidate for specific types of cycloaddition pathways.

The this compound system is highly electron-deficient, making it a suitable azadiene for inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.gov In these reactions, the pyridazine (B1198779) acts as the electron-poor diene, reacting with an electron-rich dienophile. wikipedia.org The strong electron-withdrawing trifluoromethyl groups lower the energy of the pyridazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. wikipedia.org This interaction governs the reaction's energetics and regioselectivity.

The reaction typically proceeds through a concerted, though often asynchronous, transition state. The regioselectivity is dictated by the electronic and steric properties of both the pyridazine and the dienophile. For instance, in reactions with unsymmetrical dienophiles like enamines or vinyl ethers, the electronics favor the formation of one regioisomer over the other. wikipedia.orgacs.org Computational studies have been employed to analyze the transition state energies, confirming that the observed regioselectivity aligns with the pathway of the lower activation barrier. researchgate.net The initial cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the expulsion of a stable molecule like nitrogen gas and the formation of a new aromatic or heteroaromatic ring.

A study on the IEDDA reaction of endo-bicyclo[6.1.0]nonyne (endo-BCN) with various 2H-(thio)pyran-2-(thi)ones, which share electronic characteristics with pyridazines, revealed differing reactivities that were rationalized through density functional theory (DFT) calculations. researchgate.net These computational analyses provide insights into the reaction energetics and help predict the feasibility and outcomes of such cycloadditions.

Nucleophilic Substitution Patterns in Pyridazine Systems

The electron-withdrawing trifluoromethyl groups in this compound significantly activate the pyridazine ring towards nucleophilic attack. wur.nl This heightened electrophilicity allows for nucleophilic substitution reactions to occur, which might otherwise be difficult on a less substituted pyridazine ring. The substitution patterns are largely governed by the stability of the Meisenheimer-like intermediate formed upon nucleophilic addition.

Nucleophiles will preferentially attack the carbon atoms adjacent to the nitrogen atoms, which are most activated by the electron-withdrawing groups. The stability of the resulting intermediate, and thus the reaction's feasibility, is influenced by the nature of the nucleophile and the reaction conditions. In some cases, the reaction can proceed via an SNAr (Nucleophilic Aromatic Substitution) mechanism.

Exploration of Radical Reaction Mechanisms in Fluorination (e.g., O-Trifluoromethylation)

While direct radical reactions involving this compound are not extensively detailed, the broader field of radical trifluoromethylation provides mechanistic insights. nih.gov Reagents used for trifluoromethylation can generate trifluoromethyl radicals (•CF₃) through processes like photoredox catalysis. nih.gov These highly reactive radicals can then add to aromatic or heteroaromatic systems.

In the context of O-trifluoromethylation, a proposed mechanism involves the generation of a trifluoromethyl radical which then attacks an oxygen atom of a substrate, such as a phenol, to form an OCF₃ group. The stability of trifluoromethylated oxonium salts has been studied, indicating that their stability increases with the non-nucleophilicity of the counteranion. acs.org This suggests that the environment plays a crucial role in the success of such reactions.

Mechanistic studies on the trifluoromethylation of quinoxyfen (B1680402) revealed that the reaction proceeds through the formation of an N-silyl enamine and a trifluoromethylated enamine intermediate. chemrxiv.org This highlights the potential for intermediate formation to direct the outcome of fluorination reactions.

Elucidation of Palladium-Catalyzed Coupling Mechanisms (e.g., Aryl–CF₃ Bond Formation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netyoutube.com While direct aryl-CF₃ bond formation using this compound as the CF₃ source is not a standard transformation, the pyridazine core can be functionalized using these methods. researchgate.net For instance, if a halogen atom is present on the pyridazine ring, it can participate in reactions like Suzuki, Stille, and Sonogashira couplings. researchgate.netnih.govorganic-chemistry.org

The general mechanism for a Suzuki coupling, for example, involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the halide (e.g., a bromo-pyridazine derivative).

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.

The efficiency and success of these couplings on pyridazine systems depend on factors like the choice of ligand, base, and solvent. nih.govsigmaaldrich.com The electron-deficient nature of the this compound ring can influence the rates of oxidative addition and reductive elimination.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, energetics, and the structures of transition states. acs.org For reactions involving this compound, computational studies can predict the most likely reaction pathways by comparing the activation energies of different possible routes.

For example, in IEDDA reactions, DFT calculations can model the transition states for the formation of different regioisomers, allowing for the prediction of the major product. researchgate.net These calculations can also provide insight into the electronic structure of the transition state, revealing the degree of bond formation and breaking. Similarly, for palladium-catalyzed reactions, computational studies can model the individual steps of the catalytic cycle, helping to understand the role of ligands and additives and to rationalize observed reactivities and selectivities. acs.org

A study on the catalytic hydrogenation of a ruthenium carbonyl complex utilized theoretical calculations to predict that hydride transfer was more exergonic in THF than in acetonitrile, a finding that was consistent with experimental results. acs.orgacs.org This demonstrates the predictive power of computational studies in understanding reaction energetics.

Enamine Intermediate Formation and Reactivity in Trifluoromethylation

Enamines are versatile intermediates in organic synthesis, often used as electron-rich dienophiles in Diels-Alder reactions or as nucleophiles. wikipedia.orgresearchgate.net In the context of trifluoromethylation, enamines can react with electrophilic trifluoromethylating agents. A study on the trifluoromethylation of pyridine (B92270) rings demonstrated that the reaction proceeds through the formation of an N-silyl enamine intermediate. chemrxiv.org This intermediate, being more nucleophilic than the parent pyridine, then undergoes electrophilic trifluoromethylation.

The general mechanism involves:

Formation of an enamine from a ketone or aldehyde, or in the case of pyridines, through hydrosilylation to form an N-silyl enamine. chemrxiv.org

The electron-rich enamine attacks an electrophilic trifluoromethyl source.

The resulting intermediate can then be hydrolyzed or undergo further reaction to yield the final trifluoromethylated product.

The reactivity of the enamine is crucial; its HOMO energy must be high enough to react with the LUMO of the electrophilic trifluoromethylating reagent. The specific reaction pathway and the stability of the intermediates can be influenced by the substituents on the enamine and the reaction conditions. researchgate.net

Data Tables

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Suzuki Coupling

| Step | Description | Key Species Involved |

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine substrate. | Pd(0) complex, Halogenated pyridazine, Pd(II) intermediate |

| Transmetalation | The organic group from the organoboron compound is transferred to the palladium(II) center, displacing the halide. | Pd(II) intermediate, Organoboron reagent, Base |

| Reductive Elimination | The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. | Di-organo-Pd(II) complex, Final coupled product, Pd(0) complex |

Table 2: Factors Influencing Inverse-Electron-Demand Diels-Alder Reactions

| Factor | Influence on the Reaction | Example |

| Diene Electronics | Electron-withdrawing groups on the pyridazine lower the LUMO energy, increasing reactivity. | The two -CF₃ groups on this compound enhance its dienophilic character. |

| Dienophile Electronics | Electron-donating groups on the dienophile raise the HOMO energy, increasing reactivity. | Enamines and vinyl ethers are effective dienophiles. wikipedia.org |

| Steric Hindrance | Bulky substituents on either the diene or dienophile can influence regioselectivity and reaction rate. | Substitution patterns can direct the cycloaddition to a specific regioisomeric product. |

| Solvent | The polarity of the solvent can influence the stability of the transition state and reaction rates. | Aprotic solvents are commonly used. |

Advanced Spectroscopic Characterization of 3,6 Bis Trifluoromethyl Pyridazine Structures

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

The IR spectrum of 3,6-bis(trifluoromethyl)-pyridazine is characterized by strong absorption bands corresponding to the vibrations of the C-F and C-N bonds, as well as the vibrations of the pyridazine (B1198779) ring. core.ac.uk

C-F Stretching: The most prominent features in the IR spectrum are the intense absorption bands associated with the stretching vibrations of the carbon-fluorine bonds in the trifluoromethyl groups. These typically appear in the region of 1100-1300 cm⁻¹.

Pyridazine Ring Vibrations: The stretching and bending vibrations of the pyridazine ring give rise to a series of characteristic bands. C=N stretching vibrations are typically observed in the 1550-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. lumenlearning.comlibretexts.org

Fingerprint Region: The region below 1000 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, further aiding in its identification. msu.edu

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-F (in CF₃) | Stretching | 1100 - 1300 | Strong |

| C=N (in ring) | Stretching | 1550 - 1650 | Medium to Strong |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Ring Vibrations | Bending/Stretching | Fingerprint Region (<1000) | Complex |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is a critical technique for the unequivocal confirmation of the molecular formula of a compound by providing highly accurate mass measurements. For this compound, with a chemical formula of C₆H₂F₆N₂, the theoretical exact mass can be calculated with a high degree of precision.

The expected HRMS data for the molecular ion [M]⁺ would show a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass. The observation of this value, typically within a narrow mass error range (e.g., ±5 ppm), provides strong evidence for the correct elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: Calculated Exact Mass for this compound

| Molecular Formula | Compound Name | Calculated Exact Mass (m/z) |

| C₆H₂F₆N₂ | This compound | 216.0118 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While a specific crystal structure for this compound has not been reported in the reviewed literature, the solid-state structures of numerous pyridazine derivatives have been extensively studied using single-crystal X-ray diffraction. researchgate.netresearchgate.netrsc.org These studies provide valuable insights into the expected structural features of the pyridazine ring system and the influence of various substituents on its geometry.

The analysis of related structures allows for the prediction of key structural parameters for this compound. It is anticipated that the pyridazine ring will be essentially planar, with the trifluoromethyl groups likely exhibiting some degree of rotational disorder, a common phenomenon for this substituent. The strong electronegativity of the fluorine atoms is expected to influence the electronic distribution within the pyridazine ring and participate in intermolecular interactions, such as C–H•••F or F•••F contacts, which would play a significant role in the crystal packing.

Table 2: Representative Crystallographic Data for Substituted Pyridazine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 3,6-Bis(2'-pyridyl)pyridazine | Monoclinic | P2₁/c | 9.034(2) | 8.001(2) | 8.243(2) | 108.31(3) | rsc.org |

| 4-Phenyl-3,6-bistrifluoromethyl-1,4-dihydropyridazine | - | - | - | - | - | - | rsc.org |

| 4,5-Diiodo-3,6-bistrifluoromethyl-pyridazine | - | - | - | - | - | - | rsc.org |

Note: Detailed crystallographic data for the dihydropyridazine (B8628806) and diiodopyridazine derivatives were mentioned in the synthesis report but not fully detailed in the abstract. rsc.org

The study of these and other pyridazine derivatives provides a solid foundation for understanding the potential solid-state structure of this compound. Future single-crystal X-ray diffraction studies on this specific compound would be invaluable in confirming these predictions and providing a precise model of its molecular and supramolecular structure.

Theoretical and Computational Chemistry Studies of this compound

General methodologies and findings for related fluorinated and nitrogen-containing heterocyclic compounds can provide a framework for understanding the expected properties of this compound. However, without specific computational data, a detailed analysis as per the requested outline cannot be accurately generated.

The introduction of trifluoromethyl groups is known to significantly influence the electronic properties, stability, and intermolecular interactions of organic molecules. rsc.org Theoretical investigations on similar structures often employ DFT methods to predict molecular geometries and electronic characteristics. acs.org Analysis of HOMO-LUMO energy gaps helps in understanding the chemical reactivity and kinetic stability of molecules. researchgate.net Furthermore, MEP maps are instrumental in identifying regions susceptible to electrophilic and nucleophilic attack. NBO analysis provides insights into charge distribution and intramolecular interactions.

Conformational analysis of related substituted pyridazine systems has been a subject of interest, particularly in the context of drug design, to understand the rotational energy barriers and preferred spatial arrangements. The study of intermolecular interactions and supramolecular assembly is crucial for predicting the solid-state packing and crystal engineering of such compounds, with a focus on non-covalent interactions involving fluorine atoms.

Despite the availability of these computational techniques and their application to analogous compounds, specific data tables and detailed research findings for this compound remain elusive in the public domain. Further dedicated computational research would be required to provide the specific details requested in the outline.

Theoretical and Computational Chemistry Studies of 3,6 Bis Trifluoromethyl Pyridazine

Intermolecular Interactions and Supramolecular Assembly Prediction

Anion-π Interactions in Pyridazine-based Systems

Anion-π interactions, a type of non-covalent bond between an anion and an electron-deficient aromatic system, are gaining recognition for their significant roles in chemical and biological processes. researchgate.net Theoretical and experimental studies have established that these interactions are energetically favorable. researchgate.net The study of anion-π interactions provides a new dimension in understanding molecular recognition and self-assembly. nih.gov

In pyridazine-based systems, the electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by electron-withdrawing groups like trifluoromethyl, makes it a candidate for engaging in anion-π interactions. While direct studies on 3,6-bis(trifluoromethyl)-pyridazine are not extensively detailed in the provided results, the principles of anion-π interactions in similar electron-deficient heterocyclic systems can be extrapolated.

Key aspects of anion-π interactions relevant to pyridazine systems include:

Additivity: The interaction energies can be additive. For instance, ternary complexes (anion-π2) can have interaction energies nearly double that of binary complexes (anion-π). chem8.org

Influence on Aromaticity: The aromaticity of a ring participating in an anion-π interaction can increase. chem8.org

Cooperativity: Anion-π interactions can exhibit cooperativity with other non-covalent interactions like cation-π, π-stacking, and T-shaped interactions, forming anion-π-π or anion-π-cation triads. rsc.org This cooperativity is crucial in biological processes such as protein folding and recognition. rsc.org

The strength and nature of these interactions are influenced by factors such as the size and geometry of the anion and the electronic properties of the aromatic system. nih.govchem8.org For example, in studies involving other heterocyclic ligands, the choice of anion (e.g., PF6-, AsF6-, SbF6-) has been shown to direct the self-assembly of different structural motifs, highlighting the controlling role of anion-π interactions. chem8.org

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping properties like d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and characterize different types of contacts, such as hydrogen bonds and π-π stacking. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. researchgate.net

For example, in the crystal structure of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the dominant interactions are H⋯H (39.7%), H⋯C/C⋯H (27.5%), and H⋯N/N⋯H (15.5%). nih.gov Similarly, for 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, the major contributions come from H⋯H (48.5%), H⋯C/C⋯H (26.0%), and H⋯N/N⋯H (17.1%) contacts. nih.gov The shape index of the Hirshfeld surface is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles. nih.gov The absence of these features indicates the lack of significant π-π stacking. nih.gov

Table 2: Hirshfeld Surface Analysis Data for Pyridazine Derivatives

| Compound | H···H Contribution (%) | C···H/H···C Contribution (%) | O···H/H···O or N···H/H···N Contribution (%) | Reference |

|---|---|---|---|---|

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate | 39.7 | 27.5 | 15.5 (H···N/N···H) | nih.gov |

| 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine | 48.5 | 26.0 | 17.1 (H···N/N···H) | nih.gov |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | Dominant interactions are H···H, C···H/H···C and O···H/H···O | nih.gov |

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry, particularly density functional theory (DFT) calculations, plays a crucial role in elucidating reaction mechanisms and characterizing transition states. acs.orgacs.org These studies provide insights into the energetics and pathways of chemical transformations.

For instance, in the context of trifluoromethylation of pyridine (B92270) rings, mechanistic studies have revealed that the reaction can proceed through the formation of an N-silylenamine intermediate. chemrxiv.org This intermediate then reacts with the trifluoromethyl source, followed by isomerization and oxidation to yield the final product. chemrxiv.org

Similarly, in the hydrogenation of a ruthenium carbonyl complex, theoretical calculations predicted the exergonic nature of the hydride transfer step and helped to rationalize the observed reactivity in different solvents. acs.org These computational studies can also identify potential side reactions and guide the optimization of reaction conditions. acs.org The combination of experimental and computational approaches allows for a comprehensive understanding of the reaction landscape. acs.orgacs.org

Thermodynamic Property Calculations (e.g., Basicity, Acidity) for Trifluoromethylated Heterocycles

Computational methods are widely used to calculate the thermodynamic properties of molecules, including basicity and acidity. dtic.mil For trifluoromethylated heterocycles, these calculations are essential for understanding their chemical reactivity and potential applications. The introduction of trifluoromethyl groups, being strongly electron-withdrawing, is known to significantly impact the electronic properties of the heterocyclic ring.

DFT calculations, often using functionals like B3LYP with appropriate basis sets, are employed to determine various quantum chemical parameters. mdpi.commdpi.com These parameters, such as HOMO-LUMO energies, hardness, and softness, provide insights into the molecule's reactivity. mdpi.commdpi.com The molecular electrostatic potential (MEP) map is another valuable tool that helps to identify the most electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

For example, in a study of a pyridazin-3(2H)-one derivative, the MEP map indicated that the nitrogen atoms were the most electronegative sites, suggesting they are preferred for electrophilic attack. mdpi.com Such computational analyses are crucial for predicting the behavior of trifluoromethylated pyridazines in chemical reactions and for designing new molecules with desired properties.

Coordination Chemistry and Supramolecular Architectures Involving Bis Trifluoromethyl Pyridazine Ligands

Design and Synthesis of Metal-Coordinating Ligands Incorporating Bis(trifluoromethyl)pyridazine Moieties

The synthesis of advanced ligands for metal coordination is a cornerstone of modern supramolecular chemistry. By functionalizing core heterocyclic structures like pyridazine (B1198779) with various donor groups, chemists can create molecules pre-programmed to assemble into specific architectures upon metal ion binding. The introduction of trifluoromethyl (CF₃) groups is a key strategy to modulate the electronic properties, stability, and solubility of these ligands and their resulting metal complexes. nih.gov

Poly-N-donor ligands based on a central pyridazine unit are highly effective in forming multinuclear metal complexes. 3,6-Di(pyridin-2-yl)pyridazines (DPPs), for instance, are well-established ligands for the self-assembly of grid-like metal complexes with transition metal ions such as copper(I) and silver(I). scholarsresearchlibrary.com The synthesis of these ligands typically involves Schiff base condensation reactions. For example, tridentate pyridazine ligands can be prepared in high yields from 3,6-disubstituted pyridazine hydrazines and pyridine (B92270) aldehyde. researchgate.net This modular approach allows for the introduction of various substituents to fine-tune the ligand's properties. researchgate.net

The coordinating ability of these ligands is influenced by both steric and electronic effects of the substituents on the pyridazine ring. researchgate.net Even substituents located far from the direct coordination site can have a pronounced electronic effect on which type of complex is formed. researchgate.net The deprotonation of the pyridazine ring can also lead to cyclometallated, asymmetrically bridged dinuclear complexes. nih.gov

Another important class involves pyrazole-containing ligands. The presence of trifluoromethyl groups in a pyrazole (B372694) ring can increase the N-H acidity of the heterocycle and enhance the stability of its transition metal complexes. mdpi.com For example, a copper(II) complex with methyl-5-(trifluoromethyl)pyrazol-3-yl-ketazine has been synthesized and characterized, demonstrating the coordination of the polydentate ligand through both acyclic and heterocyclic nitrogen atoms. mdpi.com

| Ligand Type | Example Compound | Key Features | Relevant Ions |

| Di-pyridyl-pyridazine | 3,6-Di(pyridin-2-yl)pyridazine (DPP) | Forms grid-like assemblies; can be cyclometalated. | Cu(I), Ag(I), Ru(II/III) scholarsresearchlibrary.comnih.gov |

| Pyridyl Hydrazone | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | Unsymmetrically disubstituted; facile synthesis. | Co(II), Ni(II), Cu(II), Zn(II) researchgate.net |

| Pyrazolyl Ketazine | Methyl-5-(trifluoromethyl)pyrazol-3-yl-ketazine | Contains CF₃ group; forms binuclear complexes. | Cu(II) mdpi.com |

A significant class of ligands for lanthanide ion coordination involves the functionalization of a pyridine N-oxide core with phosphinoylmethyl arms decorated with trifluoromethylphenyl groups. nih.govosti.gov The synthesis of these trifunctional ligands is achieved through high-yield, multi-step processes. A typical route involves phosphinoyl Grignard-based substitutions on 2,6-bis(chloromethyl)pyridine, followed by N-oxidation of the pyridine ring using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). nih.govosti.gov This method has been successfully used to prepare ligands such as 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide and 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide. nih.govosti.gov

Similarly, bidentate analogues like 2-[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide and 2-[bis(3,5-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide have also been synthesized and characterized. rsc.org These ligands are designed to be highly effective in complexing f-block elements, with the hard N-oxide and phosphinoyl oxygen donors showing strong affinity for the hard lanthanide cations. nih.govrsc.org The trifluoromethyl groups enhance the stability and influence the electronic environment of the final complex. nih.govosti.govrsc.org

| Ligand Name | Abbreviation | Denticity | Target Ions |

| 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide | - | Tridentate | Ln(III) nih.govosti.gov |

| 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide | - | Tridentate | Ln(III) nih.govosti.gov |

| 2-[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide | - | Bidentate | Ln(III) rsc.org |

| 2-[bis(3,5-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide | - | Bidentate | Ln(III) rsc.org |

Pyridin-2-ol (or its tautomer, 2-pyridone) derivatives bearing trifluoromethyl groups are another class of valuable ligands in coordination chemistry. chemscene.comossila.com Compounds like 3,5-bis(trifluoromethyl)pyridin-2-ol (B2745358) are available as building blocks for more complex ligand synthesis. chemscene.com The trifluoromethyl substituents are known to tune the metal-binding affinity and can improve the regioselectivity of catalytic reactions by limiting potential reaction sites. ossila.com The amide group of the 2-pyridone tautomer can bind to transition metals, often forming stable five- or six-membered ring intermediates, making these compounds useful ligands for promoting reactions such as directed C-H functionalization. ossila.com

| Ligand Name | CAS Number | Molecular Formula | Key Feature |

| 3,5-Bis(trifluoromethyl)pyridin-2-ol | 38609-76-6 | C₇H₃F₆NO | Tautomerizes to 2-pyridone form. chemscene.com |

| 3-(Trifluoromethyl)-2-pyridone | 22245-83-6 | C₆H₄F₃NO | Used in directed C-H activation catalysis. ossila.com |

Formation and Characterization of Metal Complexes

The complexation of trifluoromethyl-functionalized pyridazine and related N-heterocyclic ligands with various metal ions leads to a diverse range of supramolecular structures. The characterization of these complexes relies heavily on techniques such as single-crystal X-ray diffraction, NMR and IR spectroscopy, and cyclic voltammetry.

Pyridazine-based ligands have demonstrated a strong propensity for coordinating with d-block transition metals, forming structures that range from simple mononuclear species to complex multinuclear grids and polymers.

Copper(I) and Silver(I): Ligands such as 3,6-di(pyridin-2-yl)pyridazines are known to react with copper(I) and silver(I) ions to form tetranuclear [2 × 2] grid-like architectures. scholarsresearchlibrary.com However, the final structure can be sensitive to steric and electronic factors; for example, a highly twisted ligand may favor the formation of a dinuclear "side-by-side" complex instead of a grid. Silver(I) has a particular affinity for N-heterocyclic ligands, forming a wide variety of coordination polymers and discrete assemblies. rsc.orgresearchgate.net The coordination of silver(I) to α-aminophosphonate ligands functionalized with trifluoromethylphenyl groups has also been reported, resulting in binuclear and mononuclear complexes. nih.gov

Palladium(II): Palladium(II) readily forms complexes with pyridazine ligands. The reaction of pyridazine with a palladium(II) precursor can yield a square planar trans-bis(chloro)-bis(pyridazine-κN)palladium(II) complex. nih.gov More elaborate pyridazine-containing ligands, like 3,6-bis(2′-pyridyl)pyridazine, can form heterobinuclear complexes with palladium(II) and another metal, such as iridium. rsc.org Additionally, palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands bearing trifluoromethyl groups have been synthesized and characterized. beilstein-journals.org

| Metal Ion | Ligand Type | Complex Stoichiometry/Structure | Reference |

| Copper(I) | Bis-bidentate Schiff-base pyridazine | [Cu₄L₄]⁴⁺ ([2 × 2] grid) | |

| Silver(I) | 3,6-Di(pyridin-2-yl)pyridazine | Grid-like assemblies | scholarsresearchlibrary.com |

| Palladium(II) | Pyridazine | trans-[PdCl₂(pyridazine)₂] | nih.gov |

| Palladium(II) | 3,6-Bis(2′-pyridyl)pyridazine | Heterobinuclear Ir/Pd complexes | rsc.org |

The coordination chemistry of lanthanide ions (Ln(III)) with trifluoromethyl-decorated ligands is of significant interest for developing materials with specific luminescent and magnetic properties. The hard Ln(III) cations prefer hard oxygen and nitrogen donor atoms, making the phosphinoylmethyl pyridine N-oxide ligands particularly suitable. nih.govosti.gov

The trifunctional ligands 2,6-bis[bis(aryl)phosphinoylmethyl]pyridine 1-oxide, where the aryl group contains CF₃ substituents, coordinate with lanthanide nitrates to form 1:1 complexes. nih.govosti.gov Single-crystal X-ray diffraction analyses of complexes with neodymium (Nd) and europium (Eu) confirm that the ligand binds in a tridentate fashion to the Ln(III) cation. nih.govosti.gov The bidentate analogue, 2-[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide, coordinates to ytterbium(III) nitrate (B79036) in a bidentate mode. rsc.org

Spectroscopic characterization is crucial for understanding the properties of these lanthanide complexes. The coordination of a ligand to a lanthanide ion can sensitize the metal's luminescence through the "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal center. nih.gov The efficiency of this process and the resulting emission properties are studied using photoluminescence spectroscopy. rsc.org For paramagnetic lanthanide complexes, NMR spectroscopy can reveal information about the structure and rigidity of the coordination cage imposed by the ligand around the metal ion. rsc.org The IR spectra of lanthanide complexes show characteristic shifts in the vibrational frequencies of the donor groups (e.g., P=O and N-O stretches) upon coordination to the metal ion. mdpi.com

| Lanthanide Ion | Ligand | Complex | Key Findings |

| Nd(III), Eu(III) | 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide | [Ln(L)(NO₃)₃] | Ligand coordinates in a tridentate mode. nih.govosti.gov |

| Yb(III) | 2-[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide | [Yb(L)(NO₃)₃(DMF)] | Ligand coordinates in a bidentate fashion. rsc.org |

| Eu(III) | NCMPO-decorated pyridine N-oxide | [Eu(L)(NO₃)₂(solvent)ₓ]⁺ | Binding studied by emission spectroscopy. rsc.org |

| La(III), Nd(III), Eu(III) | Trifluoromethylated Phenanthrolinediamide | [Ln(L)(NO₃)₃] | Coordination leads to a bathochromic shift in IR spectrum. mdpi.com |

Structural Analysis of Coordination Modes (e.g., Tridentate, Bidentate)

The coordination behavior of pyridazine derivatives is heavily influenced by the nature and position of their substituents. While the parent pyridazine ring itself can coordinate to a single metal center, it is most commonly observed acting as a bidentate ligand, chelating a metal ion through its two adjacent nitrogen atoms, or, more frequently, bridging two metal centers.

In substituted pyridazines, the coordination mode is often dictated by the appended functional groups. For instance, derivatives such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine have been shown to act as classic bidentate chelating ligands. In a series of half-sandwich Ru(II) complexes, this ligand coordinates to the ruthenium center via the N3 atom of the pyridazine ring and the N1 atom of the pyrazolyl group, forming a stable five-membered chelate ring. mdpi.com This bidentate N,N-coordination is a common motif for pyridazine ligands functionalized with an additional N-donor group at an appropriate position.

Similarly, ligands like 3,6-di(2'-pyridyl)pyridazine (dppn) demonstrate versatile coordination, including acting as a bidentate bridging ligand between two copper(II) centers. nih.gov In other instances, dppn can form mononuclear complexes where it chelates to a single metal ion. nih.gov The strong electron-withdrawing trifluoromethyl groups in 3,6-bis(trifluoromethyl)pyridazine are expected to reduce the electron density on the pyridazine nitrogen atoms, thereby weakening their σ-donating capability. This electronic effect can influence the stability and bond lengths of the resulting metal-ligand bonds. While direct crystallographic data for 3,6-bis(trifluoromethyl)pyridazine complexes is not extensively reported in the searched literature, the established behavior of analogous systems provides a strong basis for predicting its coordination chemistry. The primary mode of coordination is anticipated to be bidentate, either chelating or, more likely, bridging between two metal centers. Tridentate coordination would necessitate the introduction of a third coordinating group onto the ligand scaffold.

| Ligand | Metal Complex Example | Coordination Mode | Key Structural Feature |

|---|---|---|---|

| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | [(η⁶-p-cymene)Ru(L)Cl]BF₄ mdpi.com | Bidentate (Chelating) | Forms a five-membered chelate ring with the Ru(II) ion. mdpi.com |

| 3,6-di(2'-pyridyl)pyridazine (dppn) | [Cu₂(dppn)(tpy)₂]⁴⁺ nih.gov | Bidentate (Bridging) | Ligand bridges two Cu(II) centers. nih.gov |

| 3,6-di(2'-pyridyl)pyridazine (dppn) | [(acac)₂Ru(dppn)] nih.gov | Bidentate (Chelating) | Chelates a single Ru(II) center via one pyridyl-N and one pyridazyl-N. nih.gov |

Supramolecular Self-Assembly of Bis(trifluoromethyl)pyridazine Derivatives

The programmed self-assembly of ligands and metal ions into complex, ordered supramolecular structures is a cornerstone of modern materials science. The rigid geometry and defined coordination vectors of ligands like 3,6-disubstituted pyridazines make them excellent candidates for constructing sophisticated architectures such as molecular grids and metal-organic frameworks (MOFs).

Formation of Grid-like Metal Complexes

The self-assembly of bis-bidentate ligands with metal ions that favor tetrahedral or square-planar coordination geometries can lead to the spontaneous formation of grid-like metallosupramolecular structures. Research has shown that pyridazine-based ligands are highly effective in directing the formation of these architectures.

While specific studies on grid formation using 3,6-bis(trifluoromethyl)pyridazine were not identified in the provided search results, its structural similarity to the triazolyl-pyridazine system suggests a strong potential for analogous self-assembly. The steric bulk and electronic influence of the CF₃ groups would be expected to modulate the grid's formation, stability, and host-guest properties.

| Ligand | Metal Ion(s) | Architecture | Supporting Evidence |

|---|---|---|---|

| 3,6-bis(1-mesityl-1H-1,2,3-triazol-4-yl)pyridazine | Cu(I), Ag(I) | [2x2] Supramolecular Grid | NMR, ESI-TOF MS, Ultracentrifugation nih.gov |

| 3,6-di(pyrid-2-yl)pyridazine (dppn) | Cu(II) | Dinuclear "Half-Grid" | Single Crystal X-ray Diffraction nih.gov |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes and organic linkers. The choice of linker is critical in determining the topology, porosity, and functionality of the resulting framework. Pyridazine derivatives, with their rigid structure and divergent N-donor sites, are attractive candidates for MOF linkers.

Research has demonstrated the successful synthesis of lanthanide-based MOFs using pyridazine-3,6-dicarboxylic acid as a rigid N,O-donor linker. nih.gov In these structures, both the pyridazine nitrogen atoms and the carboxylate oxygen atoms participate in coordinating the metal centers (Tb³⁺ and Dy³⁺), leading to the formation of stable, three-dimensional frameworks. These particular MOFs exhibited high thermal stability and interesting photoluminescence properties, which were exploited for chemical sensing. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

3,6-Bis(trifluoromethyl)-pyridazine serves as a pivotal precursor and structural scaffold in the synthesis of a wide array of more complex organic structures. Its electron-deficient nature, amplified by the two trifluoromethyl groups, makes it an excellent component in various cycloaddition and substitution reactions.

The pyridazine (B1198779) ring is a common motif in pharmacologically active compounds. The introduction of trifluoromethyl groups can enhance properties like metabolic stability and lipophilicity. nih.gov this compound is often synthesized through an inverse-electron-demand Diels-Alder reaction between 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) and a suitable dienophile, such as acetylene (B1199291), which yields the parent compound. rsc.org This tetrazine precursor is exceptionally reactive and serves as a versatile starting point for numerous pyridazine derivatives. semanticscholar.org

Once formed, this compound can be further functionalized. For instance, its derivatives can undergo reactions at the 4- and 5-positions. The reaction of 4,5-bistrimethylstannyl-3,6-bistrifluoromethyl-pyridazine with iodine or chlorine yields the corresponding 4,5-diiodo- and 4,5-dichloro-3,6-bis(trifluoromethyl)pyridazine, respectively. These halogenated derivatives are themselves valuable intermediates for introducing further diversity into the heterocyclic scaffold. rsc.org The pyridazine nucleus is found in numerous bioactive compounds, and its use as a scaffold allows for the construction of novel chemical entities for drug discovery and agrochemicals. acs.org

The electron-poor nature of the this compound system makes it an ideal component for constructing fused heterocyclic systems through cycloaddition reactions. semanticscholar.orgquora.com This reactivity is fundamental to the synthesis of complex polycyclic molecules.

Pyrido[3,4-d]pyridazines: The synthesis of 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine highlights the utility of the bis(trifluoromethyl)pyridazine moiety. This system is constructed via a [4+2] cycloaddition reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine with a 4-piperidone-derived enamine, followed by an aromatization step. semanticscholar.org The resulting pyrido[3,4-d]pyridazine (B3350088) is an electron-deficient azadiene, activated by both the fused pyridine (B92270) ring and the two trifluoromethyl groups. This makes it a valuable building block for creating even more complex annulated systems through subsequent Diels-Alder reactions. semanticscholar.orgresearchgate.net

Pyridazino[4,5-d]indoles: While direct synthesis from this compound is not prominently documented, the related isomeric pyridazino[4,5-b]indoles are synthesized using modern cross-coupling methods. nih.gov For instance, Heck-type intramolecular cyclization of substituted pyridazinone precursors is a key strategy. researchgate.netepa.gov The general synthetic accessibility of functionalized trifluoromethyl-pyridazines suggests their potential as precursors for pyridazino[4,5-d]indole systems, which are of interest in medicinal chemistry. nih.gov Furthermore, the versatility of trifluoromethyl pyridazines has been demonstrated in the synthesis of related pyridazino[4,5-c]pyridazine derivatives. rsc.org

Pyridazine Furocoumarins: A regioselective route to both linear and angular pyridazine analogues of furocoumarins has been developed, with the key step being an inverse-electron-demand Diels-Alder reaction. thieme-connect.comthieme-connect.com In this synthesis, an intermediate dihydrofuro-3-one reacts with 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine to construct the fused pyridazine ring, which is decorated with the two trifluoromethyl groups. thieme-connect.comthieme-connect.com This methodology provides access to novel polycyclic compounds that merge the structural features of furocoumarins and pyridazines, which may have interesting photophysical or biological properties. thieme-connect.com

Table 1: Synthesis of Annulated Ring Systems

| Target Ring System | Key Synthetic Strategy | Precursor/Key Reagent | Reference(s) |

|---|---|---|---|

| Pyrido[3,4-d]pyridazine | [4+2] Cycloaddition / Aromatization | 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | semanticscholar.org |

| Pyridazino[4,5-b]indole | Intramolecular Heck-Type Reaction | Substituted Pyridazinone | researchgate.netepa.gov |

| Pyridazine Furocoumarin | Inverse-Electron-Demand Diels-Alder | 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | thieme-connect.comthieme-connect.com |

Influence of Trifluoromethyl Groups on Molecular Properties for Material Design

The trifluoromethyl (-CF3) group is a powerful substituent for tuning the properties of organic molecules due to its unique combination of steric bulk and extreme electron-withdrawing character. nih.gov When appended to the pyridazine ring, these groups fundamentally alter the molecule's characteristics, making it a candidate for advanced material applications.

The -CF3 group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect. thieme-connect.com The presence of two such groups on the pyridazine ring significantly lowers the energy of its molecular orbitals. This electron deficiency is a key feature in designing materials with specific electronic functions.

For instance, the introduction of -CF3 groups can dramatically enhance the electron-accepting capabilities of a molecule. Studies on other aromatic systems, like corannulene, have shown that trifluoromethylation leads to unexpectedly strong electron acceptors, boosting electrical conductivity in the solid state by several orders of magnitude compared to the parent molecule. nih.gov This effect is attributed to both the electron-withdrawing nature of the -CF3 groups and their influence on solid-state packing. Similarly, incorporating this compound into larger conjugated systems or polymers could lead to new n-type (electron-transporting) organic semiconductors for applications in electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

The steric and electronic properties of trifluoromethyl groups also play a critical role in dictating the three-dimensional structure and solid-state organization of molecules. The bulkiness of the -CF3 group can impose conformational restrictions on adjacent parts of a molecule. In materials science, controlling molecular conformation is crucial as it directly impacts properties like charge transport and photophysics.

Furthermore, the fluorine atoms of the -CF3 group can participate in non-covalent interactions, such as C-F···H hydrogen bonds and F···S or C-F···π interactions, which can direct crystal packing. nih.gov For example, trifluoromethyl groups can promote favorable π-stacking arrangements in the solid state, which is essential for efficient charge transport in organic electronic materials. thieme-connect.com The specific arrangement of this compound molecules in a crystal lattice would be heavily influenced by these interactions, potentially leading to ordered structures with desirable electronic or optical properties.

Research Directions in Fluorous Chemistry and Fluorine Tagging Applications

The high fluorine content of this compound makes it an intriguing candidate for applications in fluorous chemistry and as a ¹⁹F NMR probe.

Fluorous Chemistry: Fluorous chemistry utilizes molecules with a significant perfluoroalkyl portion (a "fluorous tag") to facilitate the purification of reaction products. researchgate.net These fluorous-tagged compounds exhibit unique solubility profiles, being soluble in fluorous solvents but not in common organic or aqueous solvents. This allows for simple liquid-liquid or solid-phase extraction to separate the tagged product from non-tagged reagents and byproducts. nih.govresearchgate.net While not a long fluorous ponytag itself, the this compound core could be incorporated into larger molecules as a rigid, highly fluorinated building block to impart fluorous character, streamlining complex multi-step syntheses. researchgate.net

Fluorine Tagging Applications: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for studying the structure, dynamics, and interactions of biomolecules and materials. nih.gov The ¹⁹F nucleus has high sensitivity and a wide chemical shift range, making it an excellent reporter. Trifluoromethyl groups are particularly effective as ¹⁹F NMR tags because their chemical shift is highly sensitive to the local chemical environment. nih.govnih.gov Attaching a molecule like this compound, or a derivative thereof, to a protein or other macromolecule would introduce two -CF3 groups. The ¹⁹F NMR signals from these groups could report on conformational changes, ligand binding, or other molecular events, providing valuable insights in drug discovery and structural biology. acs.orgdovepress.com The development of new, highly sensitive ¹⁹F NMR tags with unique chemical shift dispersion is an active area of research. nih.gov

Utility in ¹⁹F NMR-Based Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target. Among the various biophysical techniques used for fragment screening, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has gained significant traction. This is due to the favorable properties of the fluorine-19 isotope, including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, which results in background-free spectra. criver.comrsc.org

While the direct application of this compound in published ¹⁹F NMR-based FBDD screens is not documented in the current scientific literature, its structural features suggest a potential utility in this field. The presence of two trifluoromethyl (CF₃) groups makes it an intriguing candidate for inclusion in fluorinated fragment libraries. The CF₃ group is a particularly useful reporter in ¹⁹F NMR screening for several reasons. It provides a strong, single resonance, and its chemical shift is highly sensitive to changes in the local molecular environment upon binding to a protein target. mdpi.commdpi.com This sensitivity allows for the reliable detection of weak binding events, which is crucial in the initial stages of FBDD. mdpi.com

The general strategy for ¹⁹F NMR-based fragment screening involves comparing the ¹⁹F NMR spectrum of a mixture of fluorinated fragments in the absence and presence of the target protein. mdpi.com Changes in the chemical shift, line width, or relaxation properties of a particular fragment's ¹⁹F signal indicate binding to the target. mdpi.com The large chemical shift dispersion of ¹⁹F NMR, spanning over 200 ppm, minimizes signal overlap and enables the screening of multiple fragments simultaneously in a "cocktail" format, thereby increasing throughput. mdpi.com

For a compound like this compound to be a valuable tool in an FBDD campaign, several key parameters would need to be characterized. These are summarized in the table below, which illustrates the typical data of interest for a fluorinated fragment.

Table 1: Key Parameters for a Fluorinated Fragment in ¹⁹F NMR-Based FBDD

| Parameter | Description | Relevance in FBDD |

| ¹⁹F Chemical Shift (δ) | The resonance frequency of the fluorine nuclei relative to a standard. | A distinct chemical shift for each fragment in a library is essential to avoid signal overlap in cocktail screens. |